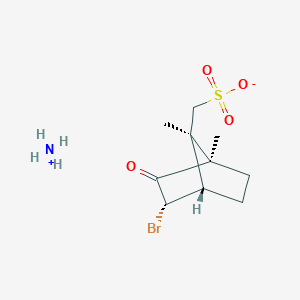

D-3-Bromocamphor-8-sulfonic acid ammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique optical properties and its ability to form stable salts, making it a valuable reagent in asymmetric synthesis and chiral resolution processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt typically involves the bromination of camphor followed by sulfonation. The process begins with the selective bromination of camphor to form 3-bromocamphor. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 3-bromocamphor-8-sulfonic acid. The final step involves the neutralization of the sulfonic acid with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

On an industrial scale, the production of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of camphor derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various camphor derivatives, sulfonic acid derivatives, and substituted camphor compounds.

Applications De Recherche Scientifique

[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt has several applications in scientific research:

Chemistry: Used as a chiral resolving agent and in asymmetric synthesis to produce enantiomerically pure compounds.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.

Mécanisme D'action

The mechanism of action of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt involves its interaction with molecular targets through its chiral center. The compound can form specific interactions with enzymes and receptors, leading to changes in their activity. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R)-(+)-Camphorsulfonic acid ammonium salt

- (1S)-(-)-Camphorsulfonic acid ammonium salt

- 3-Bromocamphor

- Camphor-10-sulfonic acid

Uniqueness

[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is unique due to its specific chiral configuration and the presence of both bromine and sulfonic acid functional groups. This combination imparts distinct chemical and physical properties, making it a versatile reagent in various chemical and biological applications.

Activité Biologique

D-3-Bromocamphor-8-sulfonic acid ammonium salt, with the chemical formula C₁₀H₁₈BrNO₄S and CAS number 14575-84-9, is a compound known for its diverse biological activities. This article explores its properties, applications, and relevant research findings regarding its biological activity.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 328.22 g/mol |

| Purity | ≥98% (by titrimetric analysis) |

| Melting Point | ~284°C (decomposition) |

| Solubility | Soluble in Methanol and Water (200 g/L at 25°C) |

Applications

This compound is primarily used in:

- Optical resolutions : It serves as a chiral auxiliary in asymmetric synthesis.

- Pharmaceutical intermediates : It plays a role in the synthesis of various pharmaceutical compounds .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. The minimum inhibitory concentration (MIC) values for different bacteria were determined, highlighting its potential as an antimicrobial agent.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The results showed that:

- MIC for E. coli: 32 µg/mL

- MIC for S. aureus: 16 µg/mL

These findings suggest that the compound can inhibit the growth of these pathogenic bacteria effectively .

Antioxidant Activity

In addition to antimicrobial effects, this compound has shown antioxidant activity. The DPPH radical scavenging assay was employed to assess its ability to neutralize free radicals. The results indicated that this compound exhibited significant antioxidant capacity, comparable to standard antioxidants like ascorbic acid.

The biological activities of this compound are attributed to its ability to interact with cellular membranes and enzymes involved in metabolic processes. Its sulfonic acid group enhances solubility and reactivity, facilitating interactions with various biological targets.

Safety and Handling

While this compound is useful in various applications, it poses certain safety risks:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye irritation.

- Respiratory Irritation : May lead to respiratory issues if inhaled.

Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Propriétés

Numéro CAS |

14575-84-9 |

|---|---|

Formule moléculaire |

C10H15BrO4S |

Poids moléculaire |

311.19 g/mol |

Nom IUPAC |

[(1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10-/m1/s1 |

Clé InChI |

MFEDKMBNKNOUPA-GOZTYBTRSA-N |

SMILES |

CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+] |

SMILES isomérique |

C[C@@]12CC[C@@H]([C@@]1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |

SMILES canonique |

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |

Key on ui other cas no. |

55870-50-3 14575-84-9 74165-69-8 |

Description physique |

White powder; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant |

Synonymes |

(1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; Ammonium (+)-3-Bromo-8-camphorsulfonate; [1S-(endo,anti)]-3-Bromo-1,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.